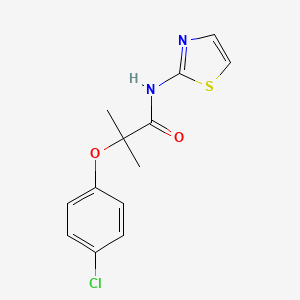
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of synthetic herbicides known as isoxazoles, which inhibit the biosynthesis of carotenoids, leading to chlorophyll degradation and ultimately plant death.
Wirkmechanismus
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide inhibits the biosynthesis of carotenoids in plants, leading to chlorophyll degradation and ultimately plant death. This is achieved through the inhibition of the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene, a key step in the biosynthesis of carotenoids.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has been shown to have low toxicity to non-target organisms, including mammals, birds, and fish. However, it can have a negative impact on soil microorganisms and earthworms, which play important roles in soil health and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide is a widely used herbicide in agricultural settings, but its use in laboratory experiments is limited due to its potential impact on soil microorganisms and earthworms. However, it can be a useful tool for studying the biosynthesis of carotenoids in plants and the mechanism of action of herbicides.
Zukünftige Richtungen
Future research on 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide could focus on developing more environmentally friendly herbicides that are effective against a wide range of weeds while minimizing the impact on non-target organisms. Additionally, research could focus on the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids, potentially leading to more effective and targeted weed control.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf plants. 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has also been shown to have low toxicity to non-target organisms, making it a preferred herbicide in many agricultural settings.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-13(2,11(17)16-12-15-7-8-19-12)18-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYKMEVZIOOVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

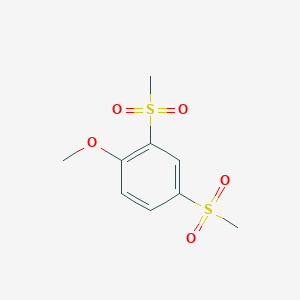
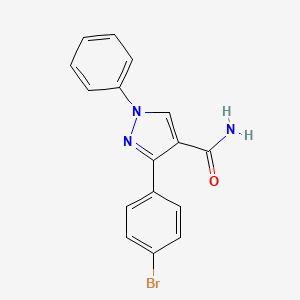

![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)
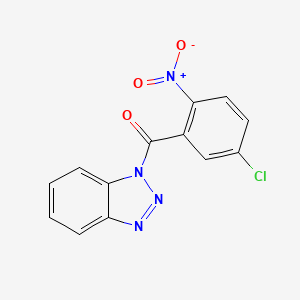
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![4-methoxy-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5847973.png)
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)
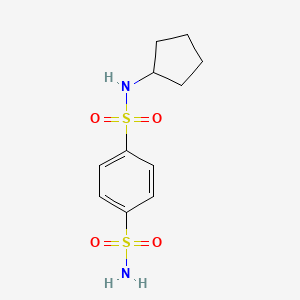
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)
